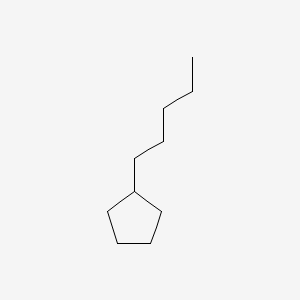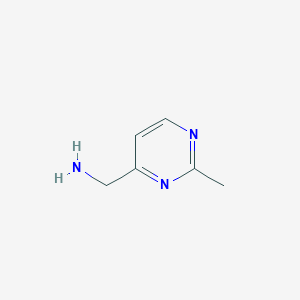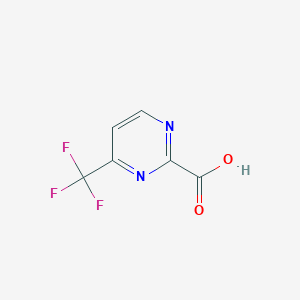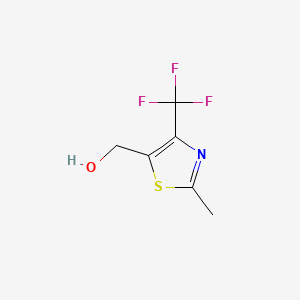
Pentylcyclopentane
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Pentylcyclopentane consists of a cyclopentane ring with a pentyl group attached . The IUPAC Standard InChIKey for Pentylcyclopentane is HPQURZRDYMUHJI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Pentylcyclopentane has a molecular weight of 140.266 Da . It has a density of 0.79 . The boiling point is 180ºC and the melting point is -82.99°C . The exact mass is 140.15700 and the LogP is 3.75690 .Aplicaciones Científicas De Investigación
Fragrance Applications
- Fragrance Material in Cosmetics : Pentylcyclopentane derivatives like 2-pentylcyclopentan-1-one and 3-methyl-2-pentylcyclopentan-1-one are used as fragrance ingredients in cosmetics. These compounds belong to a group of ketones with a characteristic cyclopentanone or cyclopentenone ring, which contribute to their fragrance properties. These compounds have been extensively studied for their toxicological and dermatological safety (Scognamiglio et al., 2012).
Medicinal Chemistry
Bioisosteres in Drug Development : Pentylcyclopentane and its derivatives are used as bioisosteres in medicinal chemistry. Bioisosteres like cubane and bicyclo[1.1.1]pentane (BCP) effectively mimic phenyl groups in drug molecules, contributing to their therapeutic properties. These compounds have been used in the optimization of antimalarial drugs, showcasing their potential in modifying the biological properties of pharmaceutical compounds (Tse et al., 2020).
Small Aliphatic Rings in Drug Design : Small aliphatic rings, including cyclopentane derivatives, are increasingly used in drug design due to their physicochemical properties and applications as functional group bioisosteres. These compounds are beneficial in terms of enhancing the stability and effectiveness of drugs (Bauer et al., 2021).
Chemical Synthesis and Properties
Strain-Release Heteroatom Functionalization : In synthetic chemistry, pentylcyclopentane derivatives are used for strain-release heteroatom functionalization. This method allows for the installation of small, strained ring systems into lead compounds, which is crucial in drug discovery and peptide labeling (Lopchuk et al., 2017).
Carbonium Ion Research : Pentylcyclopentane derivatives are significant in the study of carbonium ions. For example, 1-methylcyclopentyl cation studies provide insights into the mechanisms of hydrocarbon isomerization and carbonium ion stability (Olah et al., 1967).
Energy and Environmental Applications
Organic Rankine Cycle : Pentylcyclopentane and similar compounds are evaluated as working fluids in Organic Rankine Cycle systems, due to their favorable thermodynamic, thermal, and environmental properties. These substances, including pentane, are analyzed for their potential in power generation and environmental impact (Galashov et al., 2016).
Combustion and Emission Characteristics : In the context of renewable energy, pentylcyclopentane derivatives like pentanol are studied for their combustion and emission characteristics in diesel engines. Research focuses on their potential to reduce emissions and improve engine efficiency (Li et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
pentylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQURZRDYMUHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074708 | |
| Record name | Cyclopentane, pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentylcyclopentane | |
CAS RN |
3741-00-2 | |
| Record name | Pentylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentylcyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Pentylcyclopentane in food science research?
A1: Research indicates that Pentylcyclopentane, specifically the derivative 3-oxo-2-pentylcyclopentane-1-hexanoic acid methyl, has emerged as a potential biomarker for dietary intake and nutritional intervention effectiveness. A study focusing on the impact of a controlled dietary intervention (ALINFA study) on children aged 6-12 years revealed a decrease in urinary levels of this compound after the intervention. [] This change was primarily linked to reduced consumption of fatty meat and total fat, especially saturated fat, suggesting its potential role as a dietary biomarker. []
Q2: Is there any evidence of Pentylcyclopentane derivatives being utilized in other applications?
A2: Yes, derivatives of Pentylcyclopentane find applications in other fields. For instance, methyl-3-oxo-2-pentylcyclopentane acetate, commercially known as Hedione® (trademark of Firmenich SA, Geneva), is a crucial fragrance ingredient. [] A patent describes its use in a perfuming process to enhance the transfer efficiency of fragrance compositions from flexible porous substrates to cotton fabrics during drying. [] This highlights the versatility of Pentylcyclopentane derivatives in various industrial applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)


![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
-amino]acetic acid](/img/structure/B1328725.png)
